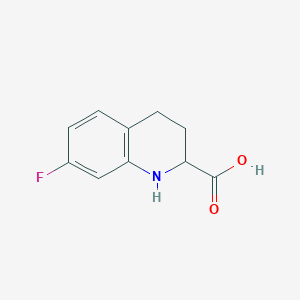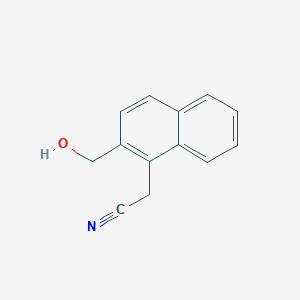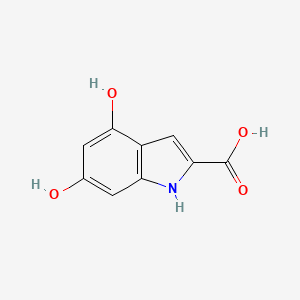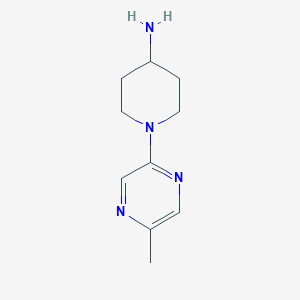![molecular formula C12H10N2O B11901883 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is a heterocyclic compound that features a fused naphthalene and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst, followed by methylation at the nitrogen atom of the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted imidazole compounds .
Applications De Recherche Scientifique
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity but lacking the fused naphthalene ring.
1H-naphtho[1,2-d]imidazole: A compound with a similar fused ring system but without the methyl group at the nitrogen atom.
2-Methyl-1H-naphtho[2,3-d]imidazole: A structural isomer with the imidazole ring fused at a different position on the naphthalene ring.
Uniqueness: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the naphthalene and imidazole rings, along with the methyl group, contributes to its versatility and potential for various applications .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-methyl-3H-benzo[e]benzimidazol-5-ol |
InChI |
InChI=1S/C12H10N2O/c1-7-13-10-6-11(15)8-4-2-3-5-9(8)12(10)14-7/h2-6,15H,1H3,(H,13,14) |
Clé InChI |
URBCMSHEDGTKMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)








